molecular formula C9H5F2NO B3133578 4,7-Difluoroindole-2-carboxaldehyde CAS No. 394223-46-2

4,7-Difluoroindole-2-carboxaldehyde

Cat. No. B3133578
CAS RN: 394223-46-2
M. Wt: 181.14 g/mol
InChI Key: NPSBVGXEUJDHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of indole-fused 3-lactones, which are similar to 4,7-Difluoroindole-2-carboxaldehyde, has been reported. This synthesis involves the N-heterocyclic carbene (NHC)-Lewis acid cooperative catalyzed dynamic kinetic resolution (DKR) of in situ generated g,g-disubstituted indole 2-carboxaldehydes .


Molecular Structure Analysis

The molecular structure of 4,7-Difluoroindole-2-carboxaldehyde consists of 9 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each .

Mechanism of Action

The mechanism of action of indole-2-carboxamides, a class of compounds similar to 4,7-Difluoroindole-2-carboxaldehyde, has been studied. These compounds have been found to inhibit the growth of Mycobacterium tuberculosis and pediatric brain tumor cells .

Safety and Hazards

Indole-2-carboxaldehyde, a compound similar to 4,7-Difluoroindole-2-carboxaldehyde, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs, is a potential future direction for research involving indole-2-carboxamides .

properties

IUPAC Name

4,7-difluoro-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-1-2-8(11)9-6(7)3-5(4-13)12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSBVGXEUJDHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(N2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Difluoroindole-2-carboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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